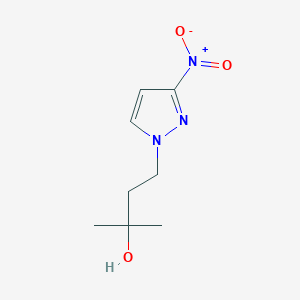
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane typically involves the reaction of 2,6-dichloropyrimidine with propan-2-ol in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions. The process can be summarized as follows:
Step 1: Reaction of 2,6-dichloropyrimidine with propan-2-ol in the presence of a base (e.g., sodium hydride) to form 2-(2,6-dichloropyrimidin-4-yl)propan-2-ol.
Step 2: Introduction of the trimethylsilyl group using a reagent such as trimethylsilyl chloride in the presence of a base (e.g., triethylamine).
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert atmosphere.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl group.
Major Products:
- Substituted pyrimidine derivatives
- Oxidized or reduced forms of the compound
- Alcohols formed from hydrolysis
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in biological and medicinal research. They can act as inhibitors of specific enzymes or receptors, making them candidates for drug development. Research is ongoing to explore their potential in treating diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients in pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells or the replication of viruses.
Comparaison Avec Des Composés Similaires
- N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
- 4-Amino-2,6-dichloropyridine
- 3-(2,6-Dichloropyrimidin-4-yl)propanoic acid
Comparison: Compared to similar compounds, 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane has unique properties due to the presence of the trimethylsilyl group. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Propriétés
Formule moléculaire |
C10H16Cl2N2OSi |
|---|---|
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H16Cl2N2OSi/c1-10(2,15-16(3,4)5)7-6-8(11)14-9(12)13-7/h6H,1-5H3 |
Clé InChI |
FYSDPHUECKJURC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NC(=N1)Cl)Cl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol](/img/structure/B8585005.png)





![3,4-Dimethoxy-5-{3-[(prop-2-en-1-yl)oxy]propyl}benzoic acid](/img/structure/B8585035.png)




